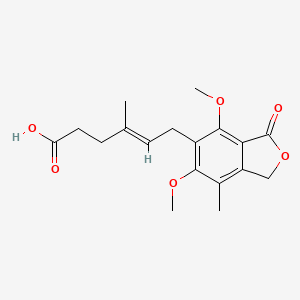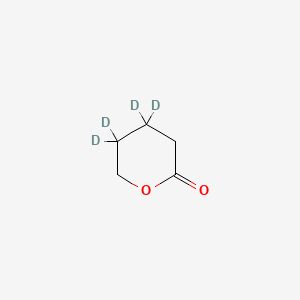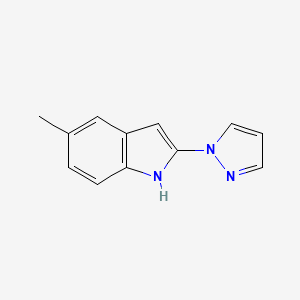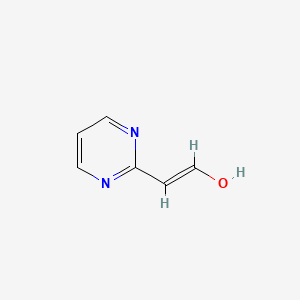![molecular formula C11H22N2O2 B569454 (S)-1-Boc-2-Methyl-[1,4]diazepane CAS No. 1035226-84-6](/img/structure/B569454.png)
(S)-1-Boc-2-Methyl-[1,4]diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-1-Boc-2-Methyl-[1,4]diazepane” is a compound with the molecular formula C11H22N2O2 . It is also known by other names such as “(S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate” and "(2S)-Hexahydro-2-methyl-1H-1,4-diazepine-1-carboxylic Acid 1,1-Dimethylethyl Ester" . The compound is a derivative of 1,4-diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives has been a subject of active research . A study describes an efficient two-step continuous flow synthesis of diazepam, a 1,4-diazepane derivative . Another study discusses the use of imine reductase-catalyzed intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes .Molecular Structure Analysis
The molecular structure of “(S)-1-Boc-2-Methyl-[1,4]diazepane” can be represented by various descriptors such as its IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES .Chemical Reactions Analysis
1,4-Diazepines, including “(S)-1-Boc-2-Methyl-[1,4]diazepane”, are associated with a wide range of biological activities . Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-1-Boc-2-Methyl-[1,4]diazepane” include a molecular weight of 214.30 g/mol, XLogP3-AA of 1.2, one hydrogen bond donor count, three hydrogen bond acceptor counts, and two rotatable bond counts .Applications De Recherche Scientifique
Enantioselective Synthesis
A study by Antolak et al. (2014) showcases the enantioselective deprotonative ring contraction of N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, leading to quinolone-2,4-diones with high enantioselectivity. This reaction offers an efficient route to a potentially useful drug scaffold, highlighting the compound's role in facilitating enantioselective transformations (Antolak et al., 2014).
Chemical Structure Analysis
The structural analysis of a related compound by Toze et al. (2011) details a molecule with a fused pentacyclic system, including a seven-membered 1,4-diazepane ring, demonstrating the complex's potential for forming intricate chemical structures with significant implications for drug design and synthesis (Toze et al., 2011).
Synthesis of Key Intermediates
Gomi et al. (2012) describe a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for Rho-kinase inhibitors, underlining the significance of (S)-1-Boc-2-Methyl-[1,4]diazepane in the synthesis of pharmaceutically relevant compounds (Gomi et al., 2012).
Novel Compound Synthesis
The research by Moser and Vaughan (2004) on the synthesis and characterization of a series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes and 1,4-di-[2-aryl-1-diazenyl]-1,4-diazepanes introduces new triazenes, showcasing the adaptability of 1,4-diazepane derivatives in the creation of novel compounds with potential applications in various fields of chemistry (Moser & Vaughan, 2004).
Multicomponent Synthesis
Banfi et al. (2007) explored a two-step approach to the synthesis of diazepane or diazocane systems, utilizing a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This study underscores the compound's utility in enabling efficient and novel synthetic routes to complex heterocyclic systems (Banfi et al., 2007).
Orientations Futures
Research on 1,4-diazepane derivatives, including “(S)-1-Boc-2-Methyl-[1,4]diazepane”, is ongoing. For instance, a study has developed an enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes . This method could be a potential tool for constructing chiral 1,4-diazepanes of pharmaceutical importance .
Propriétés
IUPAC Name |
tert-butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUHWSHGYILARO-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679416 |
Source


|
| Record name | tert-Butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-2-Methyl-[1,4]diazepane | |
CAS RN |
1035226-84-6 |
Source


|
| Record name | tert-Butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

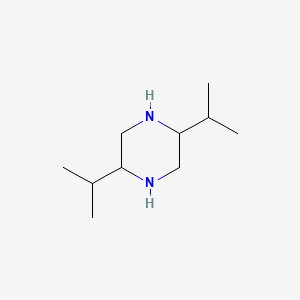
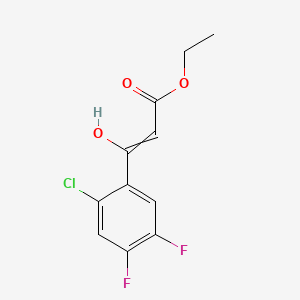
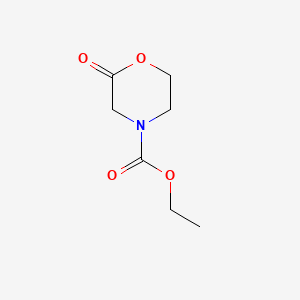
![L-threo-3-Hexulosonic acid, 2-[[2-[(1-carboxy-3-methylbutyl)amino]-2-oxoethyl]imino]-2-deoxy-, -g](/img/no-structure.png)

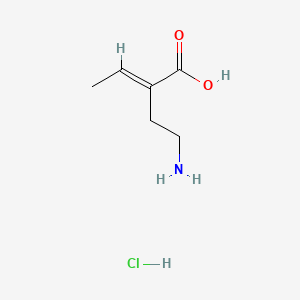
![Pyrido[3,4-b]pyrazin-8-amine](/img/structure/B569385.png)
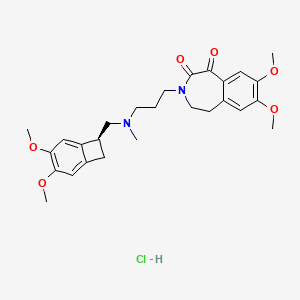
![3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B569387.png)
